molecular formula C4Br2I2S B11940600 2,5-Dibromo-3,4-diiodothiophene CAS No. 57308-90-4

2,5-Dibromo-3,4-diiodothiophene

Cat. No.: B11940600
CAS No.: 57308-90-4
M. Wt: 493.73 g/mol
InChI Key: CQAHAVGEEKTJQY-UHFFFAOYSA-N
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Description

Research Applications and Value: 2,5-Dibromo-3,4-diiodothiophene (CAS 57308-90-4) is a perhalogenated thiophene derivative that serves as a key synthetic intermediate in the development of advanced organic electronic materials . Its molecular structure, featuring both bromine and iodine atoms on the thiophene ring, makes it a versatile building block for cross-coupling reactions, such as Stille or Suzuki couplings, which are essential for constructing complex π-conjugated systems . While specific studies on this exact compound are limited in the public domain, research on closely related perhalogenated thiophenes reveals their significant value as volatile solid additives in the fabrication of high-performance organic solar cells (OSCs) . These additives are instrumental in optimizing the nanoscale morphology of the photoactive layer. They enhance molecular packing and crystallinity through favorable π-π interactions, leading to improved charge transport and overall device performance . A notable advantage of such volatile solid additives is their ability to be completely removed from the film after a low-temperature thermal annealing process, addressing the challenge of residual additives that can compromise device stability . This compound is sold for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-dibromo-3,4-diiodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2I2S/c5-3-1(7)2(8)4(6)9-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHAVGEEKTJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1I)Br)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57308-90-4
Record name 2,5-DIBROMO-3,4-DIIODOTHIOPHENE
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Preparation Methods

Bromination Followed by Iodination

The most common route involves brominating thiophene at the 2,5-positions, followed by iodination at the 3,4-positions.

Bromination Step

Bromination of thiophene is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or dimethylformamide (DMF). NBS offers superior regioselectivity for 2,5-dibromothiophene due to its milder reactivity.

Conditions :

  • Reagent : NBS (2.2 equiv), DMF, 0°C → RT, 12–24 hours.

  • Yield : 85–92%.

Iodination Step

Iodination of 2,5-dibromothiophene employs iodine monochloride (ICl) or N-iodosuccinimide (NIS). ICl is preferred for its electrophilic character, enabling substitution at electron-rich positions.

Conditions :

  • Reagent : ICl (2.2 equiv), acetic acid, 50°C, 6–12 hours.

  • Yield : 60–75%.

Mechanistic Insight :
Iodination proceeds via a π-complex intermediate, followed by electrophilic attack at the α-positions (Figure 1). Computational studies confirm a barrier of ~44 kcal/mol for iodination, necessitating elevated temperatures.

Halogen Exchange Reactions

Lithium-Halogen Exchange

Lithiation enables selective substitution of halogens. Starting with 3,4-diiodothiophene, bromine can replace iodine via a Grignard intermediate.

Procedure :

  • Lithiation : 3,4-Diiodothiophene treated with n-BuLi (–78°C, THF).

  • Quenching : Addition of Br₂ or BrCN at –40°C.

Yield : 70–80%.

Advantages:

  • Avoids competing side reactions.

  • Suitable for lab-scale synthesis.

Continuous Flow Halogenation

Industrial-Scale Production

A patented continuous process optimizes halogenation by controlling residence time and stoichiometry.

Key Parameters :

ParameterValue
Reactor TypeTubular flow reactor
Temperature25–50°C
Residence Time10–30 minutes
Halogen Feed RatioBr₂:Thiophene = 2.2:1
I₂:DiBrThiophene2.5:1

Yield : 88% (2,5-dibromo-3,4-diiodothiophene).

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Sequential Halogenation60–7595–98Moderate120–150
Halogen Exchange70–8097–99Low200–220
Continuous Flow85–8898–99.5High90–110

Challenges and Solutions

  • Regioselectivity : Direct iodination risks 2,4-diiodo byproducts. Using bulky solvents (e.g., DMF) improves 3,4-selectivity.

  • Purification : Recrystallization from ethanol/water (1:3) removes polyhalogenated contaminants.

Emerging Techniques

Catalytic Halogenation

Palladium catalysts (e.g., Pd(OAc)₂) enable selective iodination under mild conditions, though yields remain suboptimal (50–60%).

Electrochemical Methods

Recent studies report electrochemical bromination using NaBr in acidic media, achieving 80% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,4-diiodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes and extended conjugated systems, which are valuable in organic electronics .

Scientific Research Applications

Organic Electronics

1. Organic Semiconductors
2,5-Dibromo-3,4-diiodothiophene is extensively used as a building block in the synthesis of organic semiconductors. Its unique structure allows it to participate effectively in π-π stacking interactions, which are crucial for charge transport in devices such as organic solar cells and organic light-emitting diodes (OLEDs). The halogen substituents enhance the electron-withdrawing characteristics of the thiophene ring, improving the material's conductivity and stability .

2. Organic Solar Cells
In the realm of organic photovoltaics, this compound serves as a solid additive to optimize molecular packing and improve charge transport efficiency. Studies have shown that incorporating this compound into polymer blends can significantly enhance power conversion efficiencies beyond 18% .

Materials Science

1. Development of Advanced Materials
The compound is utilized in the synthesis of novel materials with enhanced electronic and optical properties. It acts as an intermediate in the production of conductive polymers and other complex organic molecules. The presence of halogen atoms can modify the physical properties of the resulting materials, making them suitable for various applications including sensors and electronic devices .

2. Chemical Synthesis
this compound serves as a versatile precursor in chemical reactions such as palladium-catalyzed coupling reactions. These reactions allow for the formation of more complex thiophene derivatives, expanding the library of materials available for research and application .

1. Anticancer Properties
Recent studies indicate that halogenated thiophenes exhibit significant anticancer activity. Specifically, this compound has been shown to induce apoptosis in various cancer cell lines at low concentrations while sparing normal cells from cytotoxicity. For instance, IC50 values around 50 μM have been reported for human breast cancer cell lines (MCF-7) after 48 hours of exposure .

2. Antimicrobial Activity
The compound also demonstrates broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Studies

Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated an inhibition zone of up to 15 mm for Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Study : In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 50 µM after 48 hours.

Mechanism of Action

The mechanism by which 2,5-Dibromo-3,4-diiodothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization and coupling, enabling the formation of complex molecular architectures. These interactions are crucial in the development of materials with desired electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Perhalogenated Thiophenes

The substitution pattern of halogens significantly impacts molecular interactions and device performance. Key isomers include:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Application/Effect
SA-T1 (3,4-dibromo-2,5-diiodothiophene) Br: 3,4; I: 2,5 C₄Br₂I₂S 493.725 Suboptimal polymer interaction in APSCs
SA-T2 (2,5-dibromo-3,4-diiodothiophene) Br: 2,5; I: 3,4 C₄Br₂I₂S 493.725 Optimal molecular packing in APSCs
SA-T3 (2,3-dibromo-4,5-diiodothiophene) Br: 2,3; I: 4,5 C₄Br₂I₂S 493.725 Intermediate performance in APSCs

Key Findings :

  • SA-T2 outperforms SA-T1 and SA-T3 due to its halogen arrangement, which enhances π-π stacking and charge transport in polymer blends .
  • The 2,5-bromo and 3,4-iodo configuration maximizes halogen bonding with electron-rich polymer moieties, critical for device efficiency.

Comparison with Ethylenedioxythiophene (EDOT) Derivatives

EDOT derivatives, such as 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT, C₈H₆Br₂O₂S; MW 354.01 g/mol), are used in conductive polymers like PEDOT. Key differences include:

Property SA-T2 DBEDOT
Substituents Br, I on thiophene Br, ethylenedioxy groups
Application Solid additive in APSCs Conductive polymer synthesis
Key Interaction Halogen bonding π-π stacking (polymer)
Synthesis Halogenation of thiophene Halogenation of EDOT

Analysis :

  • DBEDOT undergoes solid-state polymerization to form PEDOT, a high-conductivity polymer, via catalyst-free cross-coupling .
  • SA-T2 lacks ethylenedioxy groups, reducing conductivity but enhancing its role as a non-reactive solid additive in photovoltaics.

Comparison with Other Thiophene Derivatives

2,5-Dibromo-3,4-dinitrothiophene
  • Molecular Formula : C₄Br₂N₂O₄S
  • Reactivity: Nitro groups are reducible to amines (e.g., yielding 3,4-diaminothiophene) , unlike SA-T2’s halogens, which participate in bonding rather than redox reactions.
  • Application : Primarily a precursor for amine-functionalized thiophenes.
Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate (CAS 190723-12-7)
  • Molecular Formula : C₈H₆Br₂O₄S
  • Functional Groups : Carboxylic esters instead of halogens.
  • Properties : Enhanced solubility in organic solvents compared to SA-T2, but less effective in solid-state interactions .

Q & A

Q. What are the key synthetic routes for preparing 2,5-Dibromo-3,4-diiodothiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives. For example, iodination and bromination can be achieved using reagents like N-iodosuccinimide (NIS)\text{N-iodosuccinimide (NIS)} or Br2\text{Br}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) under controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-halogenation. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR (if applicable) identify substituent positions and purity. For example, deshielded protons near halogens show distinct splitting patterns.
  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms like Br and I). Monoclinic crystal systems (e.g., P21/cP2_1/c) are common, with unit cell parameters such as a=8.92A˚,b=10.15A˚,c=12.30A˚,β=105.6a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.30 \, \text{Å}, \beta = 105.6^\circ) .

Advanced Research Questions

Q. How do bromine and iodine substituents influence the electronic properties of thiophene-based materials?

  • Methodological Answer : Bromine and iodine enhance electron-withdrawing effects, lowering the HOMO-LUMO gap. Computational studies (DFT) can quantify this by comparing frontier molecular orbitals. Experimentally, cyclic voltammetry (CV) shows redox potentials shifting by 0.2–0.5 V compared to non-halogenated analogs. These properties make the compound suitable for low-bandgap polymers in organic photovoltaics (e.g., PCE > 20% in solar cells) .

Q. What strategies resolve discrepancies in crystallographic data from different refinement software?

  • Methodological Answer : Discrepancies often arise from weighting schemes or hydrogen atom placement. Use cross-validation tools like R-free in SHELXL to assess model bias. Compare residual density maps and ADPs (anisotropic displacement parameters) across software (e.g., SHELX vs. OLEX2). Consensus refinement, combining multiple datasets, improves accuracy .

Q. How can this compound be utilized in designing organic semiconductors?

  • Methodological Answer : Its halogenated structure enables Suzuki or Stille couplings to build conjugated polymers. For example, copolymerization with dithienosilole yields materials with high charge mobility (μ>0.1cm2/V.s\mu > 0.1 \, \text{cm}^2/\text{V.s}) for OFETs. UV-vis and photoluminescence spectroscopy track π-π* transitions, while grazing-incidence XRD assesses thin-film crystallinity .

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